N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a hydroxypropyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 2-bromo-1-propanol to form an intermediate, which is then cyclized with succinic anhydride to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the carbonyl group in the pyrrolidine ring may produce a secondary alcohol.
Scientific Research Applications
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the pyrrolidine ring can interact with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-hydroxypropyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
Uniqueness
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group enhances solubility, while the methylphenyl group contributes to its stability and reactivity.
Properties
IUPAC Name |
N-(2-hydroxypropyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-3-5-13(6-4-10)17-9-12(7-14(17)19)15(20)16-8-11(2)18/h3-6,11-12,18H,7-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOHCUNFJVPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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